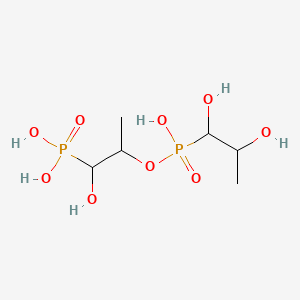
4-(1-Aminocyclopropyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminocyclopropyl)cyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with a 1-aminocyclopropyl group at the fourth position and a ketone functional group at the first position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminocyclopropyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable aminocyclopropane derivative. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanone, followed by the addition of the aminocyclopropane derivative under controlled temperature conditions .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as Co-NiO can be employed to enhance the reaction rate and selectivity . The reaction mixture is then subjected to purification processes, including crystallization and filtration, to isolate the desired product.
化学反応の分析
Types of Reactions
4-(1-Aminocyclopropyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclohexanone derivatives.
科学的研究の応用
4-(1-Aminocyclopropyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(1-Aminocyclopropyl)cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexane ring.
1-Aminocyclopropane-1-carboxylic acid: A compound with a similar aminocyclopropyl group but different functional groups.
Cyclopropylamine: A compound with a cyclopropyl group and an amino group.
Uniqueness
4-(1-Aminocyclopropyl)cyclohexan-1-one is unique due to the presence of both a cyclohexane ring and a 1-aminocyclopropyl group, which imparts distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
4-(1-aminocyclopropyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15NO/c10-9(5-6-9)7-1-3-8(11)4-2-7/h7H,1-6,10H2 |
InChIキー |
OAJKYLPXKSEQQM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1C2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
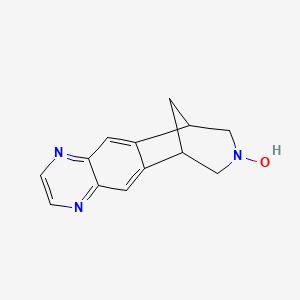

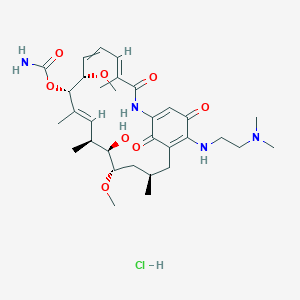
![[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride](/img/structure/B13843518.png)
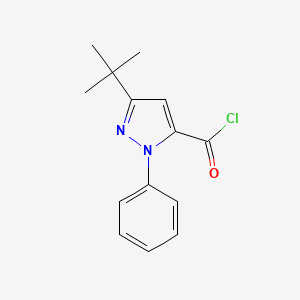
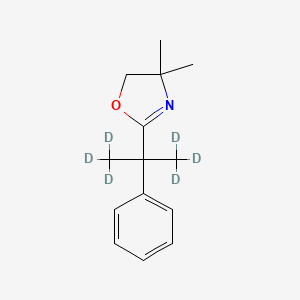

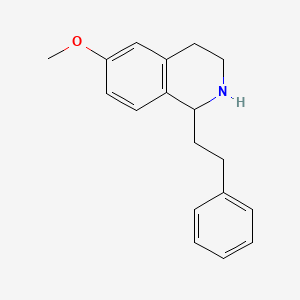
![Tert-butyl 2-[(4-cyanophenyl)methylcarbamoyl]azetidine-1-carboxylate](/img/structure/B13843546.png)
